molecular formula C20H13N3O4S B15026148 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026148
M. Wt: 391.4 g/mol
InChI Key: SGQCGFDGVWDVDA-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a hydroxyphenyl group, a thiadiazole ring, and a chromeno-pyrrole system, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as 4-hydroxybenzaldehyde and 5-methyl-1,3,4-thiadiazole-2-amine. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include acids, bases, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the chromeno-pyrrole system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the thiadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydroxyphenyl group may interact with active sites of enzymes, while the thiadiazole ring can participate in hydrogen bonding or hydrophobic interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group on the thiadiazole ring.

    1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H13N3O4S/c1-10-21-22-20(28-10)23-16(11-6-8-12(24)9-7-11)15-17(25)13-4-2-3-5-14(13)27-18(15)19(23)26/h2-9,16,24H,1H3

InChI Key

SGQCGFDGVWDVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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